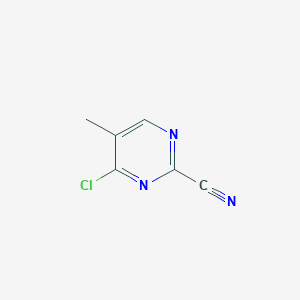

4-chloro-5-methylpyrimidine-2-carbonitrile

Description

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Research

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and medicinal research. rsc.org Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its fundamental biological importance. nih.govsigmaaldrich.com This inherent biological relevance has inspired chemists to explore pyrimidine derivatives for a vast array of applications.

In medicinal chemistry, the pyrimidine scaffold is a privileged structure, frequently appearing in the architecture of approved drugs. mdpi.com Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. sigmaaldrich.comwikipedia.org The ability of the pyrimidine ring to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets like enzymes and receptors, makes it a highly versatile framework for drug design.

Beyond pharmaceuticals, pyrimidine derivatives are integral to materials science. Their unique electronic properties and ability to form ordered structures have led to their use in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The continuous exploration of novel synthetic methodologies to create diversely substituted pyrimidines remains a vibrant and crucial area of advanced chemical research. nih.gov

Specific Context of 4-Chloro-5-methylpyrimidine-2-carbonitrile in Heterocyclic Chemistry

This compound is a specialized chemical building block within the broader family of pyrimidine derivatives. Its structure is characterized by a pyrimidine core functionalized with a chloro group at position 4, a methyl group at position 5, and a nitrile (carbonitrile) group at position 2. Each of these functional groups imparts specific reactivity to the molecule, making it a valuable intermediate in multi-step organic synthesis.

The chloro-substituent at the C4 position is a key feature, acting as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions. rsc.orgrsc.org This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to build more complex molecular architectures. The reactivity of chloropyrimidines in such substitutions is a well-established principle in heterocyclic chemistry. mdpi.comrsc.org For instance, studies on the related compound 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) have shown that the C4 position is highly susceptible to nucleophilic attack. mdpi.com

The nitrile group at the C2 position is another important functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. The methyl group at C5, while less reactive, influences the electronic properties of the pyrimidine ring and can be a site for functionalization in some advanced synthetic strategies.

Given its trifunctional nature, this compound serves as a linchpin for the synthesis of complex, densely functionalized pyrimidine derivatives, which are often targets in drug discovery programs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 955112-51-3 | sigmaaldrich.com |

| Molecular Formula | C₆H₄ClN₃ | uni.lu |

| Molecular Weight | 153.57 g/mol | sigmaaldrich.com |

| Monoisotopic Mass | 153.00937 Da | uni.lu |

| Predicted XlogP | 1.6 | uni.lu |

Overview of Research Trajectories for Halogenated Pyrimidine Carbonitriles

The research landscape for halogenated pyrimidine carbonitriles is diverse and primarily driven by their utility as versatile synthetic intermediates. Two major research trajectories stand out: their use in metal-catalyzed cross-coupling reactions and their role in the synthesis of biologically active compounds.

Metal-Catalyzed Cross-Coupling Reactions: The chloro-substituent on the pyrimidine ring is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. nih.govnih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, the Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid allows for the introduction of new aryl or heteroaryl groups, a common strategy in the synthesis of kinase inhibitors and other targeted therapies. researchgate.net The Sonogashira coupling, on the other hand, enables the introduction of alkyne fragments, which are themselves versatile functional groups for further chemical transformations.

Synthesis of Bioactive Molecules: A significant research trajectory for halogenated pyrimidine carbonitriles is their application as precursors for molecules with potential therapeutic value. The ability to sequentially or selectively react the chloro and nitrile functionalities allows for the construction of a wide range of heterocyclic systems. For example, pyrimidine derivatives have been investigated as inhibitors of HIV replication and the mitotic kinesin Eg5, a target in cancer therapy. nih.gov Furthermore, the pyrimidine core is a key feature in antagonists of the P2X7 receptor, which is implicated in inflammatory processes. nih.gov The strategic incorporation of halogenated pyrimidine carbonitriles allows for systematic modifications of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. This structure-activity relationship (SAR) exploration is a fundamental aspect of modern drug discovery. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methylpyrimidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c1-4-3-9-5(2-8)10-6(4)7/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUUJHUTIOTAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformational Chemistry of 4 Chloro 5 Methylpyrimidine 2 Carbonitrile

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The most prominent feature of 4-chloro-5-methylpyrimidine-2-carbonitrile's reactivity is the facile displacement of the C4-chloro substituent by a wide array of nucleophiles. The reaction is driven by the formation of a stabilized Meisenheimer intermediate, with the negative charge delocalized by the ring nitrogens and the cyano group.

Displacement of the Chlorine Atom by Nitrogenous Nucleophiles (e.g., Amines)

The substitution of the chlorine atom by various nitrogen-based nucleophiles, such as primary and secondary amines, is a well-established and efficient transformation. These reactions are typically conducted under thermal or basic conditions, often requiring an excess of the amine to act as both the nucleophile and a scavenger for the liberated hydrochloric acid. nih.gov The use of a non-nucleophilic base like triethylamine (B128534) (TEA) is also common.

The reaction proceeds readily with a diverse range of amines, including aliphatic, benzylic, and aromatic amines. For instance, studies on structurally similar 2-amino-4,6-dichloropyrimidine (B145751) show that reactions with various substituted anilines proceed smoothly in the presence of TEA under solvent-free conditions at elevated temperatures (80–90 °C) to yield the corresponding N-aryl-2-aminopyrimidines. semanticscholar.orgnih.gov Similarly, the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a variety of anilines has been successfully demonstrated in water, promoted by a small amount of hydrochloric acid. nih.gov In the case of 6-alkoxy-4-chloro-5-nitropyrimidines, the chlorine atom is preferentially displaced by primary amines over the alkoxy group. chemrxiv.org These examples strongly suggest that this compound will react in a similar fashion to produce 4-amino-5-methylpyrimidine-2-carbonitrile derivatives. The resulting product, 4-amino-5-methylpyrimidin-2-amine, is a known compound. nih.gov

Table 1: Examples of Nucleophilic Substitution on Chloropyrimidines with Nitrogen Nucleophiles This table is illustrative, based on reactions of analogous compounds.

| Chloropyrimidine Substrate | Nitrogen Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | Aniline | TEA, 80-90 °C, solvent-free | 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine | nih.gov |

| 2-Amino-4,6-dichloropyrimidine | 4-Chloroaniline | TEA, 80-90 °C, solvent-free | 6-Chloro-4-(N-(4-chloro)phenyl)-2,4-pyrimidinediamine | nih.gov |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl (0.1 equiv), Water, 80 °C | N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | nih.gov |

| 6-Methoxy-4-chloro-5-nitropyrimidine | N-Benzylamine | TEA, DCM, rt | N,N'-Dibenzyl-5-nitro-4,6-pyrimidinediamine | chemrxiv.org |

Displacement of the Chlorine Atom by Oxygen and Sulfur Nucleophiles (e.g., Alkoxides, Thiols)

Analogous to nitrogen nucleophiles, oxygen- and sulfur-based nucleophiles readily displace the C4-chlorine atom. Reactions with alkoxides (e.g., sodium methoxide, sodium ethoxide) or phenoxides proceed under basic conditions to yield the corresponding 4-alkoxy- or 4-aryloxy-5-methylpyrimidine-2-carbonitriles. A study on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate demonstrated that treatment with sodium phenoxide resulted in the formation of the normal substitution product. rsc.org

Sulfur nucleophiles, which are generally more potent than their oxygen counterparts, react with similar efficiency. youtube.com Thiolates, such as sodium thiophenoxide, smoothly convert chloropyrimidines into the corresponding thioethers. rsc.org These reactions typically provide high yields and are a reliable method for introducing oxygen and sulfur functionalities onto the pyrimidine ring.

Table 2: Examples of Nucleophilic Substitution on Chloropyrimidines with O/S Nucleophiles This table is illustrative, based on reactions of analogous compounds.

| Chloropyrimidine Substrate | O/S Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Phenoxide | Not specified | Ethyl 2-methylthio-4-phenoxypyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Thiophenoxide | Not specified | Ethyl 2-methylthio-4-(phenylthio)pyrimidine-5-carboxylate | rsc.org |

| 4-Hydroxy-5-ethoxycarbonyl-2-methoxy-pyrimidine | Thionyl Chloride (SOCl₂) | Excess reagent, rt | 4-Chloro-5-ethoxycarbonyl-2-methoxy-pyrimidine | google.com |

Reactions Involving the Carbonitrile Group

The carbonitrile (cyano) group at the C2-position offers a secondary site for chemical modification, providing pathways to other important functional groups and fused ring systems.

Nitrile Hydrolysis and Reduction

The nitrile group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid under either acidic or basic conditions, typically requiring heat. youtube.com For this compound, this would yield 4-chloro-5-methylpyrimidine-2-carboxamide and then 4-chloro-5-methylpyrimidine-2-carboxylic acid. These transformations allow for the introduction of new functionalities that can participate in further synthetic steps, such as amide couplings.

Alternatively, the nitrile group is susceptible to reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile directly to a primary amine, affording (4-chloro-5-methylpyrimidin-2-yl)methanamine. This transformation is a standard method for converting nitriles to amines. nih.gov

Cycloaddition Reactions and Formation of Fused Rings

The nitrile group can participate in cycloaddition reactions or act as an electrophile in intramolecular cyclizations to construct fused heterocyclic systems. For example, reaction with sodium azide (B81097) can lead to the formation of a tetrazole ring, yielding a tetrazolo[1,5-a]pyrimidine (B1219648) derivative. This type of reaction has been demonstrated on chloropyrimidine systems, where a chloro-substituent was reacted with sodium azide to form a tetrazolo[1,5-c]pyrimidine. researchgate.net

Furthermore, reactions with binucleophiles can lead to the formation of new fused rings. For instance, treatment of a related pyranoquinolinedione containing a chloro-substituent with hydrazine (B178648) hydrate (B1144303) resulted in a ring-opening-ring-closure sequence to afford a pyrazolone (B3327878) fused to the quinolinone core. researchgate.net Similarly, reaction with thiourea (B124793) can be used to construct fused pyrimido[4,5-d]pyrimidine (B13093195) systems. researchgate.net These strategies highlight the potential of this compound as a building block for more complex, fused heterocyclic architectures.

Electrophilic Aromatic Substitution and Other Ring Functionalizations (e.g., Metalation)

Direct electrophilic aromatic substitution on the pyrimidine ring of this compound is generally challenging. The pyrimidine ring is inherently electron-deficient, a character that is significantly amplified by the two potent electron-withdrawing groups (chloro and cyano). These factors deactivate the ring towards attack by electrophiles. Standard electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions are unlikely to occur on the pyrimidine ring itself under normal conditions. researchgate.net If such a reaction were forced, it would likely require harsh conditions and could lead to complex product mixtures or degradation.

A more viable approach for further functionalization of the pyrimidine ring, beyond nucleophilic substitution of the chlorine, would involve metalation followed by quenching with an electrophile. Directed ortho-metalation (DoM) strategies could potentially be employed, where a directing group guides deprotonation by a strong base (like lithium diisopropylamide, LDA) at an adjacent position. However, there is no specific literature found detailing the successful metalation of this compound. The acidity of the methyl group protons should also be considered, as they could potentially be deprotonated under strongly basic conditions.

Mechanistic Investigations of Key Transformations

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further enhanced by the electron-withdrawing nitrile group and the chloro substituent. This electronic profile makes the compound susceptible to nucleophilic attack, primarily at the 4-position, leading to substitution of the chlorine atom. Furthermore, the strategic placement of the nitrile and chloro groups allows for subsequent cyclization reactions, opening pathways to a variety of fused heterocyclic systems. Mechanistic investigations into these transformations, often supported by computational studies on analogous systems, provide a deeper understanding of the underlying reaction pathways and the factors that control them.

Reaction Pathway Elucidation for Substitution and Cyclization

The primary transformation of this compound involves nucleophilic aromatic substitution (SNAr) at the C4 position. The elucidation of this reaction pathway is rooted in the fundamental principles of organic chemistry, supported by computational analysis of similar pyrimidine systems. nih.gov

Nucleophilic Substitution (SNAr) Pathway:

The SNAr mechanism is generally accepted to proceed through a two-step addition-elimination sequence.

Step 1: Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile (Nu-) attacks the electron-deficient C4 carbon of the pyrimidine ring. This attack is perpendicular to the plane of the ring and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms and the nitrile group, which contributes to the stability of this intermediate.

Step 2: Elimination of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored by the departure of the chloride ion, which is a good leaving group. This elimination step is typically fast.

Cyclization Pathways:

Following the initial substitution, intramolecular cyclization can occur if the introduced nucleophile possesses a suitable functional group. These reactions are crucial for the construction of bicyclic and polycyclic heterocyclic scaffolds.

One illustrative pathway involves the reaction with a binucleophile, such as an amino alcohol or an amino thiol. After the initial SNAr reaction where the amino group displaces the chloride, the pendant hydroxyl or thiol group can undergo a subsequent intramolecular cyclization onto the nitrile group. This type of reaction is often promoted by a catalyst.

Table 1: Plausible Mechanistic Steps for a Post-Substitution Intramolecular Cyclization

| Step | Description | Intermediate |

| 1 | Nucleophilic aromatic substitution of the chloro group at C4 by the amino group of an amino alcohol. | 4-(hydroxyethylamino)-5-methylpyrimidine-2-carbonitrile |

| 2 | Catalyst-mediated activation of the nitrile group. | Activated nitrile-catalyst complex |

| 3 | Intramolecular attack of the hydroxyl group onto the activated nitrile carbon. | Fused cyclic intermediate |

| 4 | Tautomerization and catalyst regeneration. | Final fused heterocyclic product |

The elucidation of such pathways often relies on a combination of experimental evidence, including the isolation of intermediates and spectroscopic studies, alongside computational modeling to map the potential energy surface of the reaction and identify the most favorable routes. scielo.br

Role of Catalyst Systems in Promoting Specific Reactivities

Catalyst systems play a pivotal role in controlling the outcome of transformations involving this compound, enhancing reaction rates, and directing selectivity towards either substitution or cyclization products. The choice of catalyst can significantly influence the reaction mechanism.

Catalysis in Nucleophilic Substitution:

While many nucleophilic substitutions on activated chloro-pyrimidines can proceed without a catalyst, the use of phase-transfer catalysts can be beneficial when dealing with reactants in immiscible phases. More significantly, in modern organic synthesis, transition metal catalysts, particularly palladium and copper complexes, are employed for cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, proceed through different mechanistic pathways involving oxidative addition, transmetalation, and reductive elimination, rather than a direct SNAr mechanism.

Catalysis in Cyclization Reactions:

Catalysts are frequently essential for promoting the intramolecular cyclization steps that follow the initial substitution. Both acid and base catalysis are common.

Acid Catalysis: An acid catalyst can protonate the nitrogen atom of the nitrile group, rendering the carbon atom more electrophilic and thus more susceptible to attack by an internal nucleophile.

Base Catalysis: A base can deprotonate the nucleophilic group (e.g., a hydroxyl or an amino group), increasing its nucleophilicity and facilitating the cyclization reaction.

Table 2: Examples of Catalyst Systems and Their Roles in Pyrimidine Transformations

| Catalyst Type | Example | Role in Reaction |

| Organocatalysts | L-proline, p-toluenesulfonic acid | Can act as either a Lewis acid or Brønsted acid/base to activate substrates in reactions like the Biginelli reaction for the synthesis of dihydropyrimidinones. nih.gov |

| Metal Catalysts | Palladium(0) complexes, Copper(I) salts | Facilitate cross-coupling reactions at the C4 position and can also catalyze cyclization steps by coordinating to the nitrile group. |

| Ionic Liquids | e.g., [bmim]Br | Can act as both solvent and catalyst, promoting reactions through stabilization of charged intermediates. |

The development of novel catalyst systems, including organocatalysts and transition metal complexes, continues to expand the synthetic utility of pyrimidine building blocks. thieme.denih.gov For instance, rhodium and gold catalysts have been effectively used in cycloaddition reactions involving related heterocyclic systems, suggesting potential applications for complex transformations starting from this compound. nih.gov Mechanistic studies in these catalyzed reactions often reveal intricate catalytic cycles and the precise role of the catalyst in lowering activation barriers and controlling stereoselectivity. scielo.br

Spectroscopic and Structural Characterization Methodologies in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopy is a cornerstone of chemical analysis, providing detailed insight into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the proton (¹H) and carbon (¹³C) skeletons of a molecule. For 4-chloro-5-methylpyrimidine-2-carbonitrile, ¹H NMR would be expected to show distinct signals for the methyl group protons and the lone aromatic proton on the pyrimidine (B1678525) ring. The chemical shift of the aromatic proton would be influenced by the electron-withdrawing effects of the adjacent chloro and nitrile groups. Similarly, ¹³C NMR would provide signals for each unique carbon atom in the molecule: the methyl carbon, the carbons of the pyrimidine ring, and the carbon of the nitrile group. The precise chemical shifts would help confirm the substitution pattern on the pyrimidine ring.

Table 1: Predicted and Comparative NMR Data

| Compound | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| This compound | ¹H | ~2.5 (CH₃), ~8.9 (CH-ring) | Predicted values based on typical pyrimidine derivatives. |

| ¹³C | ~15 (CH₃), ~115 (C≡N), ~120-160 (Ring C) | Predicted values; nitrile and halogen substitution affect ring carbon shifts significantly. |

| 2,4-dichloro-5-methylpyrimidine | ¹H | Not specified | Spectrum available for qualitative confirmation. chemicalbook.com |

This table is illustrative, based on known chemical shift ranges and data from analogous compounds.

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₆H₄ClN₃), high-resolution mass spectrometry (HRMS) would yield a precise mass-to-charge ratio (m/z) that corresponds to its elemental composition, accounting for the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The monoisotopic mass of the compound is 153.00937 Da. uni.lu

Fragmentation analysis provides further structural information. Under electron ionization (EI), the molecule would be expected to lose fragments such as the chlorine atom, the methyl group, or the nitrile group, leading to a characteristic fragmentation pattern that helps to piece together the molecular structure. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺. uni.lu

Table 2: Predicted Mass Spectrometry Data for C₆H₄ClN₃

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 154.01665 | 124.7 |

| [M+Na]⁺ | 175.99859 | 137.2 |

| [M-H]⁻ | 152.00209 | 125.4 |

| [M+NH₄]⁺ | 171.04319 | 142.2 |

| [M+K]⁺ | 191.97253 | 133.6 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would include:

A sharp, strong peak around 2230-2210 cm⁻¹ for the nitrile (C≡N) stretch.

C-H stretching vibrations for the methyl group and the aromatic ring proton just above and below 3000 cm⁻¹.

C=N and C=C stretching vibrations within the pyrimidine ring in the 1600-1400 cm⁻¹ region.

A C-Cl stretching vibration, typically found in the 800-600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring, being an aromatic system with heteroatoms and electron-withdrawing substituents, would exhibit characteristic π→π* and n→π* transitions. The absorption maxima (λ_max) would be sensitive to the solvent environment. Studies on related pyrimidine-based conjugated polymers show strong absorption in the UV-Vis region, indicating the potential for interesting electronic properties. researchgate.net Research on other chloro-substituted aromatic compounds has utilized Time-Dependent Density Functional Theory (TD-DFT) to predict and interpret electronic transitions observed in UV-Vis spectra. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis and Supramolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov It provides precise coordinates for each atom, allowing for the unambiguous determination of bond lengths, bond angles, and molecular conformation.

While a specific crystal structure for this compound is not publicly available, the analysis of a closely related compound, 4,6-dichloro-5-methylpyrimidine, offers significant insights. nih.gov The study revealed that the pyrimidine ring is essentially planar, a typical feature for such aromatic systems. nih.gov The bond lengths and angles within the pyrimidine core were determined with high precision. For this compound, a similar planarity of the pyrimidine ring would be expected.

Table 3: Crystallographic Data for the Analogous Compound 4,6-dichloro-5-methylpyrimidine

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₄Cl₂N₂ |

| Crystal System | Monoclinic |

| a (Å) | 7.463 |

| b (Å) | 7.827 |

| c (Å) | 11.790 |

| β (°) | 93.233 |

| Volume (ų) | 687.6 |

Data sourced from a study on 4,6-dichloro-5-methylpyrimidine. nih.gov

The way molecules pack together in a crystal is governed by intermolecular forces. rsc.org X-ray crystallography is paramount for analyzing these interactions. In the crystal structure of 4,6-dichloro-5-methylpyrimidine, molecules are linked by pairs of C—H⋯N hydrogen bonds, forming inversion dimers. nih.gov

For this compound, several types of intermolecular interactions would be anticipated:

Hydrogen Bonding: Weak C—H⋯N hydrogen bonds are likely, involving the aromatic C-H group and the nitrogen atoms of the pyrimidine ring or the nitrile group of a neighboring molecule.

π-π Stacking: The planar pyrimidine rings could stack on top of each other in an offset fashion to maximize attractive forces. Studies on chloropyridine-2-carbonitriles have shown that such π-stacking is a dominant feature in their crystal packing. nih.govnih.gov

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with a nitrogen atom or the nitrile's π-system on an adjacent molecule.

Crystallographic Studies of Related Pyrimidine Analogs for Comparative Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic structure of a molecule. This method provides precise data on bond lengths, bond angles, and conformations, which are critical for understanding a compound's chemical reactivity and biological interactions. In the context of this compound, analyzing the crystal structures of closely related pyrimidine analogs offers valuable comparative insights into how different substituents influence the geometry and intermolecular interactions of the pyrimidine core.

A structurally significant analog is 4,6-dichloro-5-methylpyrimidine . A study of this compound revealed that it crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The molecule is noted to be essentially planar, with a root-mean-square (r.m.s.) deviation for all non-hydrogen atoms of 0.009 Å. nih.gov In the crystal lattice, molecules form inversion dimers through pairs of C—H···N hydrogen bonds. nih.gov This structural arrangement highlights a common interaction motif in pyrimidine derivatives.

Another relevant analog, 4,6-dichloro-5-methoxypyrimidine , crystallizes in the orthorhombic space group Pna2₁. researchgate.net Its molecule is also nearly planar, with an r.m.s. deviation of 0.013 Å, excluding the methyl carbon of the methoxy (B1213986) group. researchgate.net The crystal packing is characterized by short Cl···N contacts, which create a three-dimensional framework. researchgate.net The comparison between the methyl and methoxy substituents at the 5-position provides insight into how electronically different groups at this position can affect the crystal packing forces.

Fused heterocyclic systems containing a pyrimidine ring, such as pyrazolo[1,5-a]pyrimidines , also offer a basis for structural comparison. researchgate.netnih.govnih.gov These fused systems provide a rigid and planar framework that influences their packing and interaction patterns. nih.govnih.gov Studies on various substituted pyrazolo[1,5-a]pyrimidines show that their crystal packing can be governed by a range of intermolecular interactions, including π–π stacking and halogen bonds (Br···Cl, Cl···Cl, and Cl···N). researchgate.net The specific nature of these interactions is highly dependent on the type and position of the substituents on the fused-ring system.

The analysis of these analogs through X-ray diffraction provides a foundational understanding of the structural landscape of substituted pyrimidines. The data illustrates how modifications to the substituent pattern on the pyrimidine ring—such as the introduction of halogens, methyl, or methoxy groups, or the fusion of an additional heterocyclic ring—directly impact the planarity of the molecule and the nature of the intermolecular forces that dictate the crystal architecture. nih.govresearchgate.netresearchgate.net

Interactive Data Table: Crystallographic Data of Related Pyrimidine Analogs

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 4,6-dichloro-5-methylpyrimidine | C₅H₄Cl₂N₂ | Monoclinic | P2₁/c | 7.463 | 7.827 | 11.790 | 93.233 | nih.gov |

| 4,6-dichloro-5-methoxypyrimidine | C₅H₄Cl₂N₂O | Orthorhombic | Pna2₁ | 13.6545 | 3.9290 | 13.0275 | 90 | researchgate.net |

Role of 4 Chloro 5 Methylpyrimidine 2 Carbonitrile in the Synthesis of Advanced Heterocyclic Scaffolds for Research Applications

Precursor in the Synthesis of Fused Pyrimidine (B1678525) Systems

The electron-withdrawing nature of the nitrile group and the pyrimidine nitrogens activates the chlorine atom at the C4 position for nucleophilic substitution, while the nitrile and methyl groups offer additional points for cyclization and functionalization. This reactivity profile is expertly harnessed to construct various fused pyrimidine heterocycles.

Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

The synthesis of pyrimido[4,5-d]pyrimidines, a class of compounds with a wide spectrum of biological activities, often utilizes aminopyrimidine-5-carbonitrile precursors. mdpi.comresearchgate.net While direct synthesis from 4-chloro-5-methylpyrimidine-2-carbonitrile is plausible, common strategies involve a two-step process. First, the 4-chloro group is displaced by an amine. The resulting 4-aminopyrimidine (B60600) derivative can then undergo cyclization with various reagents to form the second pyrimidine ring.

For instance, a general approach involves the reaction of 4-aminopyrimidine-5-carbonitriles with reagents like formamide (B127407) or urea (B33335) to construct the fused ring system. researchgate.netnih.gov A recent two-step synthesis of novel pyrimido[4,5-d]pyrimidines started from substituted 2-amino-pyrimidine-5-carbonitriles, which were first reacted with acyl chlorides and then cyclized to form the desired fused scaffold. mdpi.com

Similarly, the pyrimido[5,4-d]pyrimidine (B1612823) skeleton has been synthesized from various pyrimidine precursors. nih.govresearchgate.net One reported method involves a Dimroth rearrangement of an intermediate formed from a substituted pyrimidine, highlighting the complex transformations that these scaffolds can undergo. nih.gov The versatility of the cyanopyrimidine core allows for the introduction of diverse substituents, leading to libraries of compounds with potential therapeutic applications. nih.gov

Table 1: Representative Synthesis of Fused Pyrimidine Systems from Pyrimidine Precursors

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile | Formic Acid | 5-Aryl-7-thioxo-7,8-dihydropyrimido[4,5-d]pyrimidin-4-one | Not Specified | researchgate.net |

| 2-Alkyl-4-amino-7-phenylpyrimidine-5-carbonitrile | Acyl Chlorides, then PPA | Substituted Pyrimido[4,5-d]pyrimidines | 22-50% | mdpi.com |

| Substituted 6-cyanopurine | Hydrazine (B178648) Hydrate (B1144303), Aldehydes | Substituted Pyrimido[5,4-d]pyrimidines | Not Specified | nih.gov |

This table is interactive. Click on headers to sort.

Pyrrolo[2,3-d]pyrimidines

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another critical class of heterocyclic compounds, many of which exhibit potent biological activities, including as kinase inhibitors. nih.gov The synthesis of these scaffolds often begins with a suitably substituted pyrimidine. A common method involves building the pyrrole (B145914) ring onto the existing pyrimidine core. researchgate.net

For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for many kinase inhibitors, can be synthesized in multiple steps starting from materials like dimethyl malonate or by direct chlorination of the corresponding pyrrolo[2,3-d]pyrimidin-4-one with reagents like phosphoryl trichloride. researchgate.netnih.gov The reactivity of the 4-chloro substituent is then exploited to introduce various amine-containing side chains via nucleophilic substitution or cross-coupling reactions. nih.govmdpi.com This highlights how a precursor like this compound could be elaborated into a 4-amino derivative, followed by reactions involving the methyl and nitrile groups to construct the fused pyrrole ring.

Table 2: Synthesis of Key Pyrrolo[2,3-d]pyrimidine Intermediates

| Precursor | Reagent(s) | Product | Overall Yield (%) | Reference |

|---|---|---|---|---|

| Dimethyl malonate | Multiple Steps | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 31% | researchgate.net |

| 3H-Pyrrolo[2,3-d]pyrimidin-4(4aH)-one | POCl₃, CH₂Cl₂ | 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine | Not Specified | nih.gov |

| SEM-protected 4-chloro-pyrrolo[2,3-d]pyrimidine | Various Amines (Buchwald-Hartwig coupling) | C4-Substituted Pyrrolo[2,3-d]pyrimidines | 54% (for one example) | mdpi.com |

This table is interactive. Click on headers to sort.

Thiazolopyridines and Other Thiazole-Fused Systems

The fusion of a thiazole (B1198619) ring to a pyrimidine core gives rise to thiazolo[4,5-d]pyrimidines, a scaffold of interest in medicinal chemistry. researchgate.net The synthesis of such systems can be achieved through various routes, often involving a pyrimidine precursor bearing functional groups that can react to form the thiazole ring. A recent study demonstrated the synthesis of researchgate.netresearchgate.netthiazolo[4,5-d]pyrimidines through a Michael addition reaction involving chalcones derived from 4-thiazolidinones and thiourea (B124793). researchgate.net

Another general strategy involves starting with a pyrimidine-thione derivative, which can then be reacted with an α-haloketone or a similar reagent to construct the fused thiazole ring. nih.gov While not a pyridine, the synthesis of thiazolo[4,5-b]quinoxalin-2-ylamino derivatives from a thiourea precursor demonstrates a relevant cyclization strategy. nih.gov Furthermore, the conversion of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines into azine-fused thiazole-2-carbonitriles provides a high-yielding, two-step route to these important heterocyclic systems. rsc.org These methods underscore the potential of using a functionalized pyrimidine like this compound to access diverse thiazole-fused heterocycles.

Building Block for Complex Molecules in Academic Organic Synthesis

The structural features of this compound make it an exemplary building block for creating molecular complexity and diversity in academic research settings.

Preparation of Chemically Diverse Compound Libraries for Synthetic Exploration

In modern drug discovery and chemical biology, the generation of compound libraries with high structural diversity is crucial for identifying new molecular probes and drug leads. nih.gov The concept of using a central, reactive scaffold to which various building blocks can be attached is a cornerstone of combinatorial chemistry. This compound is an ideal scaffold for this purpose. The reactive C4-chloro position allows for nucleophilic aromatic substitution with a wide array of amines, alcohols, and thiols. Subsequently, the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions, while the methyl group can be functionalized, for example, through condensation reactions.

This multi-faceted reactivity allows for the systematic creation of large and diverse libraries of compounds from a single, readily accessible starting material. nih.gov For example, pyrimidine-5-carbonitrile derivatives have been used as the core structure to synthesize libraries of COX-2 inhibitors by introducing diverse functionalities at different positions on the pyrimidine ring. nih.gov This approach enables the exploration of vast regions of chemical space, which is essential for hit and lead identification in drug discovery programs. chembridge.com

Scaffold for Investigating Structure-Reactivity Relationships in Novel Chemical Entities

Understanding how the structure of a molecule influences its chemical reactivity is a fundamental goal of organic chemistry. nih.gov Substituted pyrimidines serve as excellent models for such investigations. By systematically altering the substituents on the pyrimidine ring, chemists can probe the electronic and steric effects on reaction rates and mechanisms. jocpr.com

A comprehensive study on 2-sulfonylpyrimidines, which are analogous in reactivity to 2-chloropyrimidines, demonstrated how modifying substituents at the C4, C5, and C6 positions dramatically alters their reactivity towards nucleophiles. nih.gov It was found that electron-withdrawing groups significantly enhance the rate of nucleophilic substitution. nih.gov Therefore, a scaffold like this compound, with its distinct electronic features (electron-withdrawing nitrile and chloro groups, electron-donating methyl group), provides a rich platform for studying these relationships. Researchers can independently modify each functional group and quantify the resulting changes in reactivity, providing valuable data for designing molecules with tailored properties and for developing predictive models of chemical reactivity. nih.govresearchgate.net

Potential Contributions to Materials Chemistry Research as a Synthetic Intermediate

The unique molecular architecture of this compound, featuring a pyrimidine core functionalized with a reactive chlorine atom, a methyl group, and a cyano group, positions it as a versatile building block for the synthesis of advanced heterocyclic scaffolds with potential applications in materials chemistry. While specific research detailing the use of this compound in materials science is not extensively documented, its constituent functional groups suggest several promising avenues for exploration in the development of novel functional materials.

The pyrimidine ring system, an electron-deficient N-heterocycle, is a common structural motif in a variety of functional organic materials. Its inherent electronic properties, coupled with the potential for substitution at multiple positions, allow for the fine-tuning of the electronic and photophysical characteristics of the resulting materials. The presence of a chlorine atom at the 4-position, a methyl group at the 5-position, and a carbonitrile group at the 2-position of the pyrimidine ring in this compound offers multiple reaction sites for constructing more complex molecular and polymeric structures.

Potential Applications in Organic Electronics:

The electron-accepting nature of the pyrimidine core makes it an attractive component for the design of n-type organic semiconductors, which are essential for the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The chloro and cyano substituents on the pyrimidine ring of this compound further enhance its electron-withdrawing character, which could lead to materials with improved electron mobility.

Through nucleophilic substitution reactions at the C4 position, the chlorine atom can be readily replaced by various functional groups, enabling the synthesis of a diverse library of pyrimidine-based materials. For instance, coupling reactions with electron-rich aromatic or heterocyclic moieties could lead to the formation of donor-acceptor (D-A) type chromophores. These D-A systems are of significant interest for applications in organic photovoltaics (OPVs) and as emitters in OLEDs. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be systematically tuned by varying the donor and acceptor units, allowing for the optimization of device performance.

Table 1: Potential Donor Moieties for Synthesis of D-A Materials from this compound

| Donor Moiety | Potential Application |

| Thiophene and its derivatives | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |

| Carbazole and its derivatives | Organic Light-Emitting Diodes (OLEDs), Hole-Transporting Materials |

| Fluorene and its derivatives | Blue-Emitting Materials for OLEDs, Organic Lasers |

| Triphenylamine and its derivatives | Hole-Transporting Materials, Dye-Sensitized Solar Cells (DSSCs) |

Contributions to the Synthesis of Functional Dyes and Pigments:

The chromophoric properties of pyrimidine derivatives can be exploited in the development of novel dyes and pigments. The extended π-conjugation that can be achieved by reacting this compound with various aromatic and heterocyclic amines or phenols can lead to compounds with intense absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum.

The nitrile group at the C2 position can also participate in various chemical transformations to further modify the properties of the resulting materials. For example, it can be hydrolyzed to a carboxylic acid or an amide, or it can undergo cycloaddition reactions to form other heterocyclic rings. These modifications can influence the solubility, thermal stability, and solid-state packing of the materials, which are all critical parameters for their application in materials science.

Table 2: Potential Transformations of the Nitrile Group and Their Impact on Material Properties

| Transformation | Resulting Functional Group | Potential Impact on Material Properties |

| Hydrolysis | Carboxylic Acid / Amide | Improved solubility in polar solvents, potential for hydrogen bonding |

| Cycloaddition (e.g., with azides) | Tetrazole | Enhanced thermal stability, altered electronic properties |

| Reduction | Amine | Introduction of a basic site, potential for further functionalization |

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Selectivity

The synthesis of polysubstituted pyrimidines is a cornerstone of medicinal chemistry, yet traditional methods often suffer from low efficiency, poor atom economy, and a lack of regioselectivity. google.comresearchgate.net A primary challenge in the synthesis of 4-chloro-5-methylpyrimidine-2-carbonitrile is the controlled, regioselective introduction of four different substituents onto the pyrimidine (B1678525) core. Current syntheses often rely on multi-step sequences starting from simpler pyrimidines or acyclic precursors, which can be resource-intensive. researchgate.netarkat-usa.org

Future research will focus on developing more convergent and "green" synthetic strategies. This includes the exploration of multicomponent reactions (MCRs) where three or more starting materials are combined in a single step to rapidly build molecular complexity. researchgate.net Such approaches offer significant advantages in terms of step and atom economy. rsc.orgbldpharm.comnih.gov Catalytic methods, particularly those using transition metals, are also a major avenue for improving synthetic efficiency for C-C and C-N bond formations on the pyrimidine ring. Current time information in Singapore.

| Synthetic Strategy | Advantages | Challenges for this compound |

| Traditional Linear Synthesis | Well-established, predictable | Multiple steps, potential for low overall yield, high waste generation. |

| Multicomponent Reactions (MCRs) | High atom and step economy, rapid library generation. researchgate.net | Identifying suitable starting materials to achieve the specific substitution pattern; controlling regioselectivity. |

| Catalytic Cycloadditions | High efficiency, access to diverse structures. Current time information in Singapore. | Precursor availability, catalyst cost and sensitivity, regiochemical control. |

| C-H Functionalization of Core | Reduces need for pre-functionalized substrates, highly atom-economical. | Achieving regioselectivity on an electronically complex pyrimidine ring with multiple C-H bonds. |

Table 1: Comparison of potential synthetic strategies for this compound and related derivatives.

Exploration of Undiscovered Reactivity Modes and Stereoselective Transformations

The functional groups of this compound—a reactive chlorine, a nucleophilic nitrogen ring system, and an electrophilic carbonitrile—offer multiple handles for chemical modification. The C4-chloro group is particularly valuable, serving as a key site for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). wuxiapptec.comthieme.de While these reactions are well-established, future research will aim to uncover more nuanced and selective transformations.

A significant frontier is the application of photoredox catalysis. researchgate.netresearchgate.net This technology could enable previously inaccessible C-H functionalization reactions or generate novel radical intermediates from the pyrimidine core, allowing for new bond constructions under mild conditions. wuxiapptec.comacs.org Another challenge is "skeletal editing," where the pyrimidine core itself is chemically transformed into other valuable heterocyclic systems like pyridines or pyrazoles, thus vastly expanding the accessible chemical space from a single intermediate. nih.gov

Furthermore, as many kinase inhibitors derived from pyrimidine scaffolds are chiral, the development of stereoselective transformations is critical. nih.gov Future work could focus on asymmetric reactions that install chiral centers on side chains attached to the pyrimidine core, a currently underexplored area for this specific compound.

Advanced Computational Modeling for Predictive Synthesis and Derivatization Design

Computational chemistry is an indispensable tool for accelerating chemical research. For this compound, advanced computational modeling presents a significant opportunity to overcome experimental challenges. Density Functional Theory (DFT) calculations can be employed to predict the reactivity and regioselectivity of the pyrimidine ring. nih.govnih.gov For instance, modeling the transition states of SNAr reactions can help rationalize or predict whether a nucleophile will attack the C4 position (displacing chlorine) or other sites, saving significant experimental effort. wuxiapptec.com Such studies can elucidate the complex interplay of electronic and steric effects governed by the methyl and carbonitrile substituents. acs.org

Beyond reactivity, Quantitative Structure-Activity Relationship (QSAR) models can be developed for derivatives of this compound. nih.gov By building a computational model that correlates structural features with biological activity (e.g., kinase inhibition), researchers can rationally design and prioritize new derivatives for synthesis, focusing on those with the highest predicted potency and most favorable drug-like properties. rsc.orgrsc.org

| Computational Method | Application for this compound | Anticipated Outcome |

| Density Functional Theory (DFT) | Modeling reaction mechanisms (e.g., SNAr, cycloaddition). wuxiapptec.com | Prediction of regioselectivity, reaction barriers, and kinetic vs. thermodynamic products. |

| Molecular Docking | Simulating the binding of derivatives into a target protein active site (e.g., EGFR kinase). rsc.org | Identifying key binding interactions, guiding the design of more potent inhibitors. |

| QSAR Modeling | Correlating structural properties of a library of derivatives with biological activity. nih.gov | Predictive model to prioritize synthesis of the most promising drug candidates. |

| ADMET Prediction | In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | Early identification of candidates with poor pharmacokinetic profiles, reducing late-stage failures. |

Table 2: Applications of computational modeling in the research and development of this compound derivatives.

Integration with High-Throughput Screening for Chemical Discovery and Optimization

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those with activity against a specific biological target. The this compound scaffold is an ideal starting point for the creation of compound libraries for HTS campaigns. researchgate.netnih.gov The reactivity of the C4-chloro group makes it a versatile anchor point for diversification, allowing for the rapid parallel synthesis of a large number of analogues with different substituents.

A major future direction is the integration of this scaffold into advanced screening platforms like DNA-Encoded Library (DEL) technology. In a DEL, each unique small molecule is tagged with a unique DNA barcode. This allows for the synthesis and screening of libraries containing billions of compounds simultaneously, dramatically accelerating the discovery of initial "hit" molecules. nih.gov Given that pyrimidines are considered "privileged scaffolds" in drug discovery, a DEL focused on derivatives of this compound could be a powerful tool for identifying novel inhibitors for a wide range of protein targets, including those previously considered "undruggable." nih.gov

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 4-chloro-5-methylpyrimidine-2-carbonitrile?

- Methodology :

- Chlorination of precursors : Use phosphoryl chloride (POCl₃) to introduce chlorine at the 4-position of a methylpyrimidine precursor (e.g., 5-methylpyrimidine-2-carbonitrile derivatives) under reflux conditions .

- Multi-component synthesis : Adapt three-component reactions involving aldehydes, malononitrile, and thiourea derivatives in aqueous thermal conditions (80–100°C) to assemble the pyrimidine core with chloro and methyl substituents .

- Substitution reactions : Employ nucleophiles (e.g., amines, thiols) under catalytic conditions (e.g., Pd catalysts) to modify pre-functionalized pyrimidine intermediates .

Q. How should researchers characterize the structure and purity of this compound?

- Analytical techniques :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ ~2.5 ppm for methyl groups; δ ~160–170 ppm for nitrile carbons) .

- IR spectroscopy : Detect characteristic peaks for C≡N (~2212 cm⁻¹) and C-Cl (~550–600 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 153.6 for [M+H]⁺) and fragmentation patterns .

- Elemental analysis : Validate C, H, N, and Cl content (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What strategies optimize substitution reactions at the 4-chloro position?

- Key variables :

- Nucleophile selection : Use amines for SNAr reactions (e.g., aryl amines for enhanced electronic effects) .

- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity, while EtOH/H₂O mixtures enhance solubility .

- Catalysis : Pd(PPh₃)₄ or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .

- Example protocol :

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| SNAr | Benzylamine | DMF, 80°C, 12h | 75% |

Q. How should contradictory spectroscopic data be resolved during derivative synthesis?

- Troubleshooting steps :

- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., planar vs. puckered pyrimidine rings) .

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., NH₂ vs. aromatic protons) .

- Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. What design principles improve biological activity in this compound derivatives?

- Structure-activity relationships (SAR) :

- Electron-withdrawing groups : Introduce nitro or trifluoromethyl groups at the 5-position to enhance binding to enzyme active sites .

- Heterocyclic extensions : Fuse thiophene or piperidine rings to increase hydrophobicity and membrane permeability .

- Biological testing :

- In vitro assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Docking studies : Model interactions with ATP-binding pockets (e.g., AutoDock Vina) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.